5-(Pyrrolidin-1-yl)pyrimidine-2-carbonitrile
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Overview
Description
5-(Pyrrolidin-1-yl)pyrimidine-2-carbonitrile is a heterocyclic compound that features a pyrrolidine ring attached to a pyrimidine core with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pyrimidine-2-carbonitrile typically involves the reaction of pyrrolidine with a suitable pyrimidine precursor. One common method involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-1-yl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of pyrimidine-2-carboxylic acid derivatives.
Reduction: Formation of pyrimidine-2-methylamine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyrrolidin-1-yl)pyrimidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in the treatment of epilepsy.
Pyrimidine-5-carbonitrile derivatives: Investigated for their anticancer properties targeting epidermal growth factor receptor (EGFR).
Uniqueness: 5-(Pyrrolidin-1-yl)pyrimidine-2-carbonitrile stands out due to its unique combination of a pyrrolidine ring and a pyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H10N4/c10-5-9-11-6-8(7-12-9)13-3-1-2-4-13/h6-7H,1-4H2 |
InChI Key |
MGVFPUMEAMGCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(N=C2)C#N |
Origin of Product |
United States |
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